molecular formula C16H32 B095156 2,2,4,4,6,6,8-Heptamethylnonane CAS No. 15220-85-6

2,2,4,4,6,6,8-Heptamethylnonane

Cat. No.: B095156
CAS No.: 15220-85-6
M. Wt: 226.44 g/mol
InChI Key: URRHKOYTHDCSDA-UHFFFAOYSA-N
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Description

Mechanism of Action

The kinetic reaction mechanism for 2,2,4,4,6,6,8-Heptamethylnonane was built in the same modular fashion as in previous studies of large straight-chain and branched alkane fuels . The model includes both low and high temperature chemical kinetic pathways so that predictions can be made in the negative temperature coefficient region, important for low temperature combustion .

Safety and Hazards

2,2,4,4,6,6,8-Heptamethylnonane may be fatal if swallowed and enters airways. It is harmful if inhaled or swallowed and may cause damage to organs. Repeated exposure may cause skin dryness or cracking .

Future Directions

While specific future directions for 2,2,4,4,6,6,8-Heptamethylnonane are not mentioned in the search results, its use as a reference compound for determining cetane ratings and as a representative in surrogate mixtures for diesel and jet fuels suggests potential applications in fuel technology .

Chemical Reactions Analysis

2,2,4,4,6,6,8-Heptamethylnonane is relatively inert due to its saturated hydrocarbon structure. it can undergo certain chemical reactions under specific conditions:

Comparison with Similar Compounds

2,2,4,4,6,6,8-Heptamethylnonane is unique due to its highly branched structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in fuel research and environmental studies.

Properties

IUPAC Name

2,2,4,4,6,6,8-heptamethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h13H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBCTHNBWFPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871966
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109485-61-2, 15220-85-6
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109485-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 2-methyl-, tetramer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 2,2,4,4,6,6,8-heptamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 2-methyl-, tetramer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6,6,8-HEPTAMETHYLNONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5FCM0QM9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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